1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene
Overview
Description
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene (1-CMS-4-MeO-Bz) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with a molecular weight of 250.24 g/mol, and it has a melting point of 115–118 °C. It is a white, crystalline solid that is soluble in most organic solvents. 1-CMS-4-MeO-Bz is widely used in scientific research applications due to its unique properties and its ability to be synthesized in the laboratory.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene is involved in various chemical reactions and synthesis processes. It serves as a key component in the formation of sulfonyl substituted cyclopropanes, which are created through the photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes. This reaction is notable for its stereospecificity, indicating that the intermediate sulfonylcarbene reacts in its singlet spin state (Leusen, Mulder, & Strating, 2010). Additionally, reactions involving bis(4-methoxyphenyl)methanol showcase the transformation of this compound into polysubstituted cyclopentenes and other products under mild conditions, indicating its utility in complex chemical synthesis (Yao, Shi, & Shi, 2009).
Material Science and Environmental Applications
In the realm of material science and environmental applications, this compound derivatives have shown potential. For instance, tertiary amine-functionalized adsorption resins synthesized using different proportions of raw materials including 2-dimethylamino ethyl methacrylate, exhibit high adsorption capacities for benzophenone-4 from water. This process highlights an environmentally-friendly one-step fabrication method, emphasizing the importance of cleaner production and effective removal of contaminants (Zhou et al., 2018).
Crystallography and Molecular Structure Analysis
The compound's relevance extends to crystallography and the analysis of molecular structures. Studies have detailed the crystal structure of related compounds, revealing intricate molecular interactions and providing valuable insights into the structural dynamics of these molecules. Such studies are crucial for understanding the properties and potential applications of this compound in various fields (Kobkeatthawin, Ruanwas, Chantrapromma, & Fun, 2008).
properties
IUPAC Name |
1-(cyclopropylmethylsulfonyl)-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-14-10-4-6-11(7-5-10)15(12,13)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLFAWIQAIXNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240431 | |
Record name | 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144461-21-2 | |
Record name | 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144461-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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